2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-((4-phenyl-1-piperidinyl)methyl)-
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Overview
Description
2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-((4-phenyl-1-piperidinyl)methyl)- is a complex organic compound that belongs to the class of benzoxazolones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-((4-phenyl-1-piperidinyl)methyl)- typically involves multi-step organic reactions. The starting materials often include benzoxazolone derivatives, benzoyl chloride, and piperidine derivatives. The reaction conditions may involve:
Step 1: Chlorination of benzoxazolone to introduce the chloro group.
Step 2: Benzoylation to attach the benzoyl group.
Step 3: Alkylation with a piperidine derivative to introduce the piperidinylmethyl group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-((4-phenyl-1-piperidinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the benzoyl group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-((4-phenyl-1-piperidinyl)methyl)- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-((4-phenyl-1-piperidinyl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Benzoxazolone derivatives: Other benzoxazolone derivatives with different substituents.
Benzoyl compounds: Compounds with benzoyl groups attached to different core structures.
Piperidine derivatives: Compounds containing the piperidine ring with various substituents.
Uniqueness
2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-((4-phenyl-1-piperidinyl)methyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
115967-05-0 |
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Molecular Formula |
C26H23ClN2O3 |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
6-benzoyl-5-chloro-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C26H23ClN2O3/c27-22-16-23-24(15-21(22)25(30)20-9-5-2-6-10-20)32-26(31)29(23)17-28-13-11-19(12-14-28)18-7-3-1-4-8-18/h1-10,15-16,19H,11-14,17H2 |
InChI Key |
OQKNADGTCJSDFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CN3C4=C(C=C(C(=C4)Cl)C(=O)C5=CC=CC=C5)OC3=O |
Origin of Product |
United States |
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